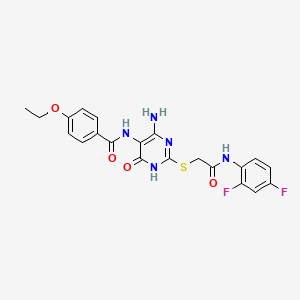
N-(4-Amino-2-((2-((2,4-Difluorphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C21H19F2N5O4S and its molecular weight is 475.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Radiotherapie-Bildgebungsmittel
Antibakterielle Aktivität
Zytotoxizität gegen Krebszellen
Fluorhaltige Agrochemikalien
Arzneimittelentwicklung
Biologische Aktivität
N-(4-amino-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activities including anticancer and antiviral properties, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity. The molecular formula is C21H22F2N4O3S, with a molecular weight of 450.49 g/mol. The structural complexity suggests multiple interaction sites for biological targets.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. A common method includes the reaction of 4-amino-2-chlorophenyl derivatives with thioether and pyrimidine derivatives, facilitating the formation of the desired thioether-linked pyrimidine structure.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 0.15 | Induces apoptosis and cell cycle arrest |
| HCT116 (Colon) | 0.04 | Microtubule disruption |
| A549 (Lung) | 0.40 | Inhibits angiogenesis |
The compound acts by disrupting microtubules and inducing apoptosis in cancer cells, demonstrating a promising therapeutic potential against various cancers .
Antiviral Activity
In addition to its anticancer effects, the compound has been evaluated for antiviral activity, particularly against human adenoviruses (HAdV). In vitro studies indicate that it possesses a low micromolar potency against HAdV, with selectivity indexes exceeding 100 compared to conventional antiviral agents .
Case Studies
- Study on Anticancer Efficacy : A study conducted on a panel of eight human tumor cell lines revealed that derivatives of this compound showed varying degrees of antiproliferative activity. Notably, some derivatives were found to be highly selective for specific cancer types, suggesting potential for targeted therapy .
- Antiviral Mechanism Investigation : Another research effort focused on elucidating the mechanism by which this compound inhibits HAdV replication. Preliminary findings suggest that it interferes with the viral DNA replication process, potentially offering a novel approach to antiviral drug development .
Eigenschaften
IUPAC Name |
N-[4-amino-2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N5O4S/c1-2-32-13-6-3-11(4-7-13)19(30)26-17-18(24)27-21(28-20(17)31)33-10-16(29)25-15-8-5-12(22)9-14(15)23/h3-9H,2,10H2,1H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRAVOXQAAXUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














